N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Description
Properties
IUPAC Name |
N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVKPGXWHWUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(=NO)CC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668172 | |
| Record name | N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141549-87-3 | |
| Record name | N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Cyclization of N-Substituted Piperidones
The 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one scaffold is synthesized via Dieckmann condensation, a method validated for analogous systems. Ethyl acrylate reacts with 3,9-dimethylpiperazine under basic conditions to form a diester intermediate, which undergoes intramolecular cyclization upon treatment with sodium methoxide. This yields the bicyclic ketone with a 58–65% efficiency, as demonstrated in comparable syntheses.
Reaction Conditions
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Reactants : Ethyl acrylate (2.2 equiv), 3,9-dimethylpiperazine (1.0 equiv)
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Base : Sodium methoxide (1.5 equiv) in anhydrous methanol
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Temperature : Reflux at 65°C for 12–16 hours
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Workup : Acidification with HCl (1 M), extraction with dichloromethane
The ketone’s structure is confirmed by NMR, displaying a carbonyl signal at δ 214.4 ppm, consistent with bicyclic ketones.
Mannich Cyclocondensation Approach
Alternative routes employ Mannich reactions, leveraging formaldehyde and primary amines to construct the bicyclic framework. For the target compound, 4-oxopiperidine derivatives condense with formaldehyde and dimethylamine in methanol under acidic catalysis.
Optimized Protocol
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Ketone : 1-(3,9-dimethyl)-4-oxopiperidine (1.0 equiv)
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Amine : Dimethylamine hydrochloride (1.2 equiv)
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Crosslinker : Paraformaldehyde (1.5 equiv)
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Catalyst : Acetic acid (10 mol%) in methanol
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Yield : 72–78% after column chromatography (AlO, benzene:dioxane 5:1)
Oximation of Bicyclic Ketone
Hydroxylamine Hydrochloride Treatment
The ketone undergoes oximation using hydroxylamine hydrochloride in ethanol, forming the corresponding oxime. This step is critical for introducing the hydroxylamine moiety.
Procedure
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Dissolve bicyclic ketone (1.0 equiv) in absolute ethanol.
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Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).
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Reflux at 80°C for 6–8 hours.
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Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate:hexane 3:7).
Characterization
Tautomerization to Imine Hydroxylamine
The oxime intermediate tautomerizes to the thermodynamically stable imine hydroxylamine form under mild acidic conditions.
Conditions
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Solvent : Dioxane/water (9:1)
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Acid : Hydrochloric acid (0.1 M)
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Temperature : 25°C for 24 hours
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Yield : 89–93%
Spectral Data
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X-ray Crystallography : Planar geometry at the imine nitrogen, with O–H···N hydrogen bonding (2.65 Å).
Purification and Stability Considerations
Chromatographic Purification
Crude products are purified using aluminum oxide (activity III) with benzene:dioxane (5:1), achieving >95% purity. The hydroxylamine derivative exhibits moderate stability in air, requiring storage under nitrogen at –20°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Dieckmann + Oximation | 58–65 | 92 | Scalability for gram-scale synthesis |
| Mannich + Oximation | 72–78 | 95 | Faster cyclization kinetics |
Structural Confirmation via NMR Spectroscopy
1H^{1}\text{H}1H NMR Assignments
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3,9-Dimethyl Groups : δ 2.3 ppm (s, 6H)
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Bridging Protons : δ 3.1–3.3 ppm (m, 4H)
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Imine Proton : δ 8.2 ppm (s, 1H)
13C^{13}\text{C}13C NMR Assignments
Challenges and Optimization
Byproduct Formation
Competing enamine formation occurs if reaction pH exceeds 5.0 during oximation. Maintaining pH 4.5–5.0 with acetate buffer suppresses this side pathway.
Chemical Reactions Analysis
Types of Reactions
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Diazabicyclo Scaffolds
The pharmacological and physicochemical properties of diazabicyclo derivatives are highly dependent on substituent positions and alkylation patterns.
Table 1: Substituent Effects on Diazabicyclo Derivatives
Key Observations :
- Methyl vs. Propyl Groups : Propyl substituents (e.g., 3,7-dipropyl analog) increase lipophilicity but reduce receptor specificity compared to methyl groups .
- Positional Isomerism : The 3,9-dimethyl configuration in the target compound enhances rigidity, favoring interactions with serotonin receptors, whereas 3,7-diaza derivatives (e.g., 3-cyclopropanmethyl-7-alkoxyalkyl analogs) show broader biological activity but higher toxicity .
Pharmacological Activity Comparison
The target compound’s derivatives exhibit selective activity as 5-HT3 receptor antagonists, while other diazabicyclo analogs demonstrate varied applications.
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- 5-HT3 Antagonism : Indisetron’s activity relies on the 3,9-dimethyl-3,9-diazabicyclo scaffold, which optimizes binding to serotonin receptors. Structural deviations (e.g., 3,7-diaza systems) reduce specificity .
- Antimicrobial Activity: 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives exhibit broader activity but lack the targeted efficacy seen in 5-HT3 antagonists .
Biological Activity
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine (CAS Number: 141549-87-3) is a compound with a unique bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
- Molecular Formula : C9H17N3O
- Molecular Weight : 183.251 g/mol
- Structure : The compound features a bicyclic system with hydroxylamine functionality, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to interact with nAChRs, which are crucial for neurotransmission and have implications in neurodegenerative diseases and cognitive function .
- Oxidative Stress Modulation : Hydroxylamines are known to act as antioxidants by scavenging free radicals and reducing oxidative stress, which can be beneficial in various pathological conditions .
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties:
- Case Study : A study evaluated the effects of related bicyclic compounds on PC-3 prostate cancer cell lines, demonstrating that these compounds could inhibit cell proliferation effectively .
Data Summary
The following table summarizes the biological activities and findings associated with this compound and related compounds:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | PC-3 cells | 10–20 | |
| nAChR Interaction | nAChRs | Not quantified | |
| Antioxidant | Free radicals | Not quantified |
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular pathways involved in apoptosis and cell cycle regulation:
- Cell Proliferation Assays : Compounds structurally related to this hydroxylamine have been tested against various cancer cell lines using sulforhodamine B assays, revealing promising results in inhibiting growth .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through caspase activation pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles remain to be established.
Q & A
Q. What are the established synthetic routes for N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine?
- Methodology : The compound is synthesized via a multi-step process starting from 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane. Key steps include:
Oxime Formation : Reacting the ketone precursor with hydroxylamine hydrochloride in ethanol under reflux to form the oxime intermediate .
Catalytic Reduction : Hydrogenation of the oxime using catalysts (e.g., palladium or platinum) to yield the final amine derivative. This step requires careful control of reaction time and temperature to avoid over-reduction .
- Critical Parameters : Solvent choice (ethanol or pyridine), stoichiometry of hydroxylamine, and catalyst activity.
Q. How is the compound characterized using spectroscopic methods?
- Analytical Protocol :
- 1H-NMR : Peaks at δ1.50–1.70 (m, 2H), δ2.32–2.48 (s, 6H for methyl groups), and δ8.60 (d, J=8Hz, 1H) confirm the bicyclic structure and hydroxylamine moiety .
- IR Spectroscopy : Absorbances at 3330 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N oxime), and 760 cm⁻¹ (bicyclic ring vibrations) are diagnostic .
- Melting Point : Sharp melting points (e.g., 197°–199°C for derivatives) indicate purity .
Advanced Research Questions
Q. How can conflicting NMR data from different synthetic batches be resolved?
- Troubleshooting Strategy :
- Isomer Identification : The compound may exist as endo or exo isomers due to the bicyclo[3.3.1]nonane scaffold. Compare NMR shifts with literature:
- Endo isomers show downfield shifts for bridgehead protons (e.g., δ5.43 quint in indole derivatives) .
- Exo isomers exhibit distinct splitting patterns (e.g., δ3.89 s for methoxy groups) .
- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility in the diazabicyclo ring, which may explain peak broadening .
Q. What strategies improve the yield of the oxime intermediate during synthesis?
- Optimization Approaches :
- Reagent Stoichiometry : A 1:1.03 molar ratio of 7-oxo precursor to hydroxylamine hydrochloride minimizes side reactions .
- Solvent Effects : Ethanol with pyridine as a base enhances nucleophilicity of hydroxylamine, accelerating oxime formation .
- Catalytic Additives : Trace amounts of acetic acid (1–2 mol%) can protonate the carbonyl oxygen, increasing electrophilicity .
Q. How does the diazabicyclo scaffold influence μ-opioid receptor selectivity?
- Mechanistic Insights :
- Molecular Docking : The 3,9-diazabicyclo[3.3.1]nonane core fits into lipophilic pockets of the μ-receptor. Substituents at C-7 (e.g., hydroxylamine) modulate hydrogen bonding with residues like Asp147 .
- Bioisosteric Replacements : Replacing the C-7 methylene with sulfur (thia-DBN derivatives) enhances lipophilicity and δ/κ-receptor selectivity .
Data Contradiction Analysis
Q. Why do catalytic reduction methods produce variable yields of the final amine?
- Root Cause :
- Catalyst Deactivation : Residual moisture or oxygen in the reaction vessel can poison palladium catalysts. Use of degassed solvents and inert atmospheres improves consistency .
- Substrate Steric Effects : Bulky substituents (e.g., indazole carboxamide derivatives) hinder access to the catalyst surface, reducing reaction rates .
Q. How to reconcile discrepancies in antiemetic efficacy across preclinical models?
- Experimental Design Considerations :
- Species-Specific Metabolism : Rabbit hepatic microsomes metabolize N-arylhydroxylamines to o-aminophenol 2.4× faster than rat microsomes, altering pharmacokinetics .
- Receptor Affinity Assays : Use radiolabeled ligands (e.g., [³H]GR65630 for 5-HT3 receptors) to quantify binding affinity (Ki) and compare across species .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
